1-Methylbiguanide sulphate

Catalog No.
S876147
CAS No.
36801-25-9
M.F
C3H11N5O4S
M. Wt
213.212
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylbiguanide sulphate

CAS Number

36801-25-9

Product Name

1-Methylbiguanide sulphate

IUPAC Name

1-(diaminomethylidene)-2-methylguanidine;sulfuric acid

Molecular Formula

C3H11N5O4S

Molecular Weight

213.212

InChI

InChI=1S/C3H9N5.H2O4S/c1-7-3(6)8-2(4)5;1-5(2,3)4/h1H3,(H6,4,5,6,7,8);(H2,1,2,3,4)

InChI Key

BQDFZVWCDAKAAR-UHFFFAOYSA-N

SMILES

CN=C(N)N=C(N)N.OS(=O)(=O)O

Synonyms

N-Methylimidodicarbonimidic Diamide Sulfate; N-Desmethylmetformin Sulfate; Metformin EP Impurity E Sulfate

1-Methylbiguanide sulphate, commonly known as Metformin, is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It belongs to the biguanide class of medications and functions by decreasing hepatic glucose production, enhancing insulin sensitivity, and improving peripheral glucose uptake and utilization. The chemical formula for 1-Methylbiguanide sulphate is C₄H₁₁N₅O₄S, with a CAS number of 1609-00-3. This compound is recognized for its role in glycemic control and has been extensively studied for its additional health benefits beyond diabetes management .

The mechanism of action of 1-Methylbiguanide sulphate remains unknown. Since it is a related compound to metformin, some researchers hypothesize it might share some similar properties. However, more research is needed to confirm this and elucidate any specific biological effects [].

Here's a breakdown of the information you requested, assuming you meant metformin hydrochloride:

Scientific Research Applications of Metformin Hydrochloride

Metformin hydrochloride has been extensively studied for its various applications beyond its primary use in treating type 2 diabetes. Here are some key areas of ongoing research:

  • Cancer prevention: Studies suggest metformin may have anti-cancer properties and could potentially reduce the risk of developing certain cancers, including colorectal cancer, breast cancer, and liver cancer. However, more research is required to confirm these findings and understand the underlying mechanisms. )
  • Cardiovascular health: Research suggests metformin might offer benefits for cardiovascular health by improving blood pressure, reducing inflammation, and improving cholesterol levels. However, the evidence is still developing, and further research is needed to determine its precise role in cardiovascular disease prevention and management.
  • Neurodegenerative diseases: Several studies are investigating the potential of metformin in preventing or slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. The research is still in its early stages, and more studies are needed to understand the potential benefits and mechanisms of action. )
  • Aging and longevity: Some research suggests metformin may have potential benefits for promoting healthy aging and potentially extending lifespan. However, these findings are primarily based on animal studies, and further research in humans is needed to confirm these observations. )
, primarily involving its interactions with free radicals and other reactive species. One significant reaction is its oxidation under specific conditions, which can lead to the formation of several oxidation end-products. For instance, when exposed to hydroxyl radicals, it can yield hydroperoxide derivatives and other products through radical-induced oxidation mechanisms . Additionally, sulfation reactions can modify the compound's activity by introducing sulfate groups, which alters its pharmacokinetic properties and biological activity .

The biological activity of 1-Methylbiguanide sulphate extends beyond its antidiabetic effects. Research indicates that it exhibits antioxidant properties, potentially protecting cells from oxidative stress. Furthermore, Metformin has been linked to improved cardiovascular outcomes and may play a role in cancer prevention through mechanisms involving AMP-activated protein kinase activation and modulation of metabolic pathways . Its ability to influence gut microbiota composition also contributes to its therapeutic effects .

The synthesis of 1-Methylbiguanide sulphate typically involves the condensation reaction between cyanoguanidine and an ammonia solution of cupric sulfate. This reaction is often conducted at elevated temperatures (around 110 ºC) within sealed tubes to facilitate product formation. Various modifications to this method have been developed over time to enhance yield and purity .

1-Methylbiguanide sulphate is primarily used as an oral antihyperglycemic agent in the treatment of type 2 diabetes. Its applications extend into other areas, including:

  • Polycystic Ovary Syndrome: Used off-label for managing symptoms associated with this condition.
  • Weight Management: Investigated for its potential in weight loss due to its effects on appetite regulation.
  • Cardiovascular Health: Explored for benefits in reducing cardiovascular risk factors in diabetic patients.
  • Cancer Research: Studied for possible roles in cancer prevention and treatment due to its metabolic effects .

Interaction studies involving 1-Methylbiguanide sulphate have revealed important insights into its pharmacodynamics and pharmacokinetics. It interacts with various drugs, which can either potentiate or diminish its effects. Notably, caution is advised when co-administering with agents that affect renal function or those that may induce lactic acidosis. Research has also highlighted interactions with drugs affecting glucose metabolism, emphasizing the need for careful monitoring during combination therapy .

Several compounds share structural or functional similarities with 1-Methylbiguanide sulphate. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
PhenforminAnother biguanide used historically for diabetesAssociated with a higher risk of lactic acidosis
BuforminSimilar mechanism as MetforminLess commonly used due to safety concerns
GlyburideSulfonylurea class; stimulates insulin releaseDifferent mechanism; focuses on insulin secretion
SitagliptinDipeptidyl peptidase-4 inhibitorEnhances incretin levels; different action pathway

While 1-Methylbiguanide sulphate is unique in its mechanism of action as an insulin sensitizer without stimulating insulin secretion directly, other compounds may target similar pathways but through different mechanisms or side effects profiles .

Dates

Modify: 2024-04-15

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